6-phenyl-5-[4-(2-thienylcarbonyl)piperazino]-3(2H)-pyridazinone
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Overview
Description
6-Phenyl-5-[4-(2-thienylcarbonyl)piperazino]-3(2H)-pyridazinone is a complex organic compound that belongs to the pyridazinone family. Pyridazinones are known for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties . This specific compound features a pyridazinone core with phenyl and thienylcarbonyl piperazine substituents, which contribute to its unique chemical and biological properties.
Mechanism of Action
Target of Action
Pyridazinone derivatives have been found to exhibit a wide range of pharmacological activities . They have been associated with various biological targets and physiological effects .
Mode of Action
It’s known that a number of 6-aryl-3(2h)-pyridazinone derivatives substituted at position 5 have been synthesized, and their mechanism of action is found to be based on their capacity to inhibit calcium ion influx, which is required for the activation of platelet aggregation .
Biochemical Pathways
Pyridazinone derivatives have been associated with a plethora of activities, indicating that they likely interact with multiple biochemical pathways .
Result of Action
Given the broad spectrum of activity associated with pyridazinone derivatives , it’s likely that this compound could have diverse molecular and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-phenyl-5-[4-(2-thienylcarbonyl)piperazino]-3(2H)-pyridazinone typically involves multi-step organic reactions
Formation of Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
Introduction of Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction using phenyl chloride and aluminum chloride as a catalyst.
Attachment of Thienylcarbonyl Piperazine: The final step involves the coupling of the thienylcarbonyl piperazine moiety to the pyridazinone core. This can be achieved through nucleophilic substitution reactions using appropriate piperazine derivatives and thienylcarbonyl chlorides under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and amines.
Substitution: Halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
6-Phenyl-5-[4-(2-thienylcarbonyl)piperazino]-3(2H)-pyridazinone has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.
Medicine: Explored for its anticancer activity and potential as a therapeutic agent.
Industry: Utilized in the development of new materials and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
Pyridazinone Derivatives: Compounds like 6-methyl-3(2H)-pyridazinone and 5-(4-chlorophenyl)-3(2H)-pyridazinone share the pyridazinone core but differ in their substituents.
Phenylpiperazine Derivatives: Compounds such as 1-phenylpiperazine and 4-(2-thienylcarbonyl)piperazine have similar structural motifs but lack the pyridazinone core.
Uniqueness
6-Phenyl-5-[4-(2-thienylcarbonyl)piperazino]-3(2H)-pyridazinone is unique due to its combination of a pyridazinone core with phenyl and thienylcarbonyl piperazine substituents
Properties
IUPAC Name |
3-phenyl-4-[4-(thiophene-2-carbonyl)piperazin-1-yl]-1H-pyridazin-6-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2S/c24-17-13-15(18(21-20-17)14-5-2-1-3-6-14)22-8-10-23(11-9-22)19(25)16-7-4-12-26-16/h1-7,12-13H,8-11H2,(H,20,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFLGAHUIOCVVQA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=O)NN=C2C3=CC=CC=C3)C(=O)C4=CC=CS4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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